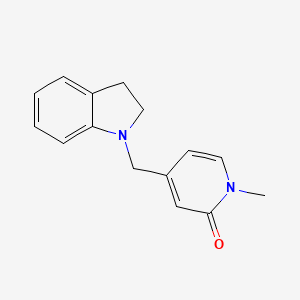
N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity.
Mécanisme D'action
N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide is a selective antagonist of the mGlu7 receptor, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. The mGlu7 receptor is predominantly expressed presynaptically, where it modulates the release of neurotransmitters such as glutamate and GABA. Antagonism of the mGlu7 receptor by N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide leads to increased release of these neurotransmitters, which can have downstream effects on neuronal excitability and plasticity.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical models. These effects are thought to be mediated by the modulation of neurotransmitter release and downstream effects on neuronal excitability and plasticity. N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's, which may be due to its ability to modulate glutamate and GABA release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide is its selectivity for the mGlu7 receptor, which allows for more precise manipulation of this receptor in preclinical models. However, one limitation of N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide is its poor solubility in aqueous solutions, which can make dosing and administration challenging in some experimental paradigms.
Orientations Futures
There are several potential future directions for research on N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective mGlu7 antagonists that can be used for in vivo studies. Another area of interest is the investigation of the therapeutic potential of N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide in human clinical trials for neuropsychiatric disorders such as anxiety, depression, and cognitive impairment. Additionally, further research is needed to elucidate the downstream effects of mGlu7 antagonism on neuronal excitability and plasticity, which may provide insights into the mechanisms underlying the therapeutic effects of N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide.
Méthodes De Synthèse
The synthesis of N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide involves several steps, starting from the reaction of 3-methoxybenzaldehyde with 5-methylisoxazole-3-carboxylic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with pyrrolidine-1-carboxylic acid to form N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide. The synthesis of N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The mGlu7 receptor is expressed in several brain regions that are involved in the regulation of mood, anxiety, and cognition, and dysregulation of this receptor has been implicated in the pathophysiology of several neuropsychiatric disorders. N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical models of anxiety, depression, and cognitive impairment. N-(3-methoxybenzyl)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-9-15(19-23-12)16-7-4-8-20(16)17(21)18-11-13-5-3-6-14(10-13)22-2/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXFPLQNQRFBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxyphenyl)methyl]-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)
![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)


![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)
![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)
![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
